Hydroxy Ebastine Hydroxy Ebastine
Brand Name: Vulcanchem
CAS No.: 210686-41-2
VCID: VC0192728
InChI: InChI=1S/C32H39NO3/c1-32(2,24-34)28-17-15-25(16-18-28)30(35)14-9-21-33-22-19-29(20-23-33)36-31(26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,29,31,34H,9,14,19-24H2,1-2H3
SMILES: CC(C)(CO)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C32H39NO3
Molecular Weight: 485.7 g/mol

Hydroxy Ebastine

CAS No.: 210686-41-2

VCID: VC0192728

Molecular Formula: C32H39NO3

Molecular Weight: 485.7 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Hydroxy Ebastine - 210686-41-2

Description

Hydroxy Ebastine is a metabolite of Ebastine . Ebastine is a second-generation antihistamine used to treat allergic rhinitis and chronic urticaria . Hydroxy Ebastine is created when Ebastine is metabolized in the body . It maintains the antihistamine properties of the parent drug . Chemically, Hydroxy Ebastine is a diarylmethane .

Hydroxy Ebastine-d5 is a deuterium-labeled version of Hydroxy Ebastine . Deuterium-labeled compounds are often used in pharmaceutical research for various purposes, including studying drug metabolism, pharmacokinetics, and for use as internal standards in quantitative analysis . Hydroxy Ebastine-d5 can be used in in vitro studies .

A similar compound to Hydroxy Ebastine is Loratadine, also a second-generation antihistamine . Like Hydroxy Ebastine, Loratadine is metabolized into an active metabolite, Desloratadine, which is responsible for much of the drug's antihistamine effects .

CAS No. 210686-41-2
Product Name Hydroxy Ebastine
Molecular Formula C32H39NO3
Molecular Weight 485.7 g/mol
IUPAC Name 4-(4-benzhydryloxypiperidin-1-yl)-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one
Standard InChI InChI=1S/C32H39NO3/c1-32(2,24-34)28-17-15-25(16-18-28)30(35)14-9-21-33-22-19-29(20-23-33)36-31(26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,29,31,34H,9,14,19-24H2,1-2H3
Standard InChIKey UDZUMQUGNZBRMN-UHFFFAOYSA-N
SMILES CC(C)(CO)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES CC(C)(CO)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4
Appearance Tan Solid
Purity > 95%
Synonyms 4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-(2-hydroxy-1,1-dimethylethyl)phenyl]-1-butanone
PubChem Compound 11992145
Last Modified Aug 15 2023

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